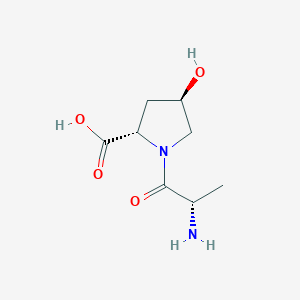

H-Ala-Hyp-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

76400-25-4 |

|---|---|

Molecular Formula |

C8H14N2O4 |

Molecular Weight |

202.21 g/mol |

IUPAC Name |

(2S,4R)-1-[(2S)-2-aminopropanoyl]-4-hydroxypyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C8H14N2O4/c1-4(9)7(12)10-3-5(11)2-6(10)8(13)14/h4-6,11H,2-3,9H2,1H3,(H,13,14)/t4-,5+,6-/m0/s1 |

InChI Key |

KYHSUPXEBSYFGK-JKUQZMGJSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N1C[C@@H](C[C@H]1C(=O)O)O)N |

Canonical SMILES |

CC(C(=O)N1CC(CC1C(=O)O)O)N |

physical_description |

Solid |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Physicochemical Properties of H-Ala-Hyp-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Ala-Hyp-OH, or Alanyl-hydroxyproline, is a dipeptide composed of the amino acids alanine and hydroxyproline. As a fragment of collagen, the most abundant protein in mammals, this dipeptide is of significant interest in the fields of biochemistry, pharmacology, and cosmetics. Understanding its physicochemical properties is fundamental to elucidating its biological functions, developing potential therapeutic applications, and formulating stable and effective products. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, outlines detailed experimental protocols for their determination, and explores its potential biological significance.

Physicochemical Properties

The physicochemical properties of this compound determine its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. While extensive experimental data for this specific dipeptide is limited in publicly available literature, a combination of computed data and extrapolated experimental values provides a solid foundation for its characterization.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound. It is important to note that a majority of the available quantitative data is computationally derived.

| Property | Value | Data Type | Source |

| Molecular Formula | C₈H₁₄N₂O₄ | - | PubChem |

| Molecular Weight | 202.21 g/mol | Computed | PubChem |

| IUPAC Name | (2S,4R)-1-[(2S)-2-aminopropanoyl]-4-hydroxypyrrolidine-2-carboxylic acid | - | PubChem |

| Synonyms | Alanyl-hydroxyproline, Ala-Hyp, Dipeptide-8 | - | PubChem |

| Physical Description | Solid | Experimental | Human Metabolome Database (HMDB) |

| XLogP3 | -3.7 | Computed | PubChem |

| Hydrogen Bond Donor Count | 3 | Computed | PubChem |

| Hydrogen Bond Acceptor Count | 5 | Computed | PubChem |

| Rotatable Bond Count | 2 | Computed | PubChem |

| Exact Mass | 202.09535693 Da | Computed | PubChem |

| pKa | Not available | - | - |

| Aqueous Solubility | Not available | - | - |

| Melting Point | Not available | - | - |

Experimental Protocols

Precise experimental determination of the physicochemical properties of this compound is crucial for its application in research and development. The following sections detail standardized protocols for measuring key parameters.

Determination of pKa by Capillary Electrophoresis

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, lipophilicity, and biological activity.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in deionized water.

-

Prepare a series of background electrolytes (BGEs) with varying pH values, covering the expected pKa range. The ionic strength of the BGEs should be kept constant.

-

-

Capillary Electrophoresis (CE) Analysis:

-

Condition a new capillary with 1 M NaOH, followed by deionized water, and finally the running BGE.

-

Inject the this compound sample into the capillary.

-

Apply a voltage and record the electrophoretic mobility of the dipeptide at each pH.

-

-

Data Analysis:

-

Plot the effective electrophoretic mobility versus the pH of the BGE.

-

Fit the data to a sigmoidal curve. The pH at the inflection point of the curve corresponds to the pKa value of the ionizable group.

-

Determination of Aqueous Solubility by the Shake-Flask Method

Aqueous solubility is a key determinant of a compound's bioavailability. The shake-flask method is the gold standard for determining equilibrium solubility.

Methodology:

-

Sample Preparation:

-

Add an excess amount of solid this compound to a known volume of deionized water in a sealed vial.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Analysis:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it to remove any remaining solid particles.

-

Determine the concentration of this compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.

-

-

Calculation:

-

The determined concentration represents the equilibrium solubility of this compound in water at the specified temperature.

-

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

The melting point is a fundamental physical property that provides information about the purity and crystalline nature of a compound. For peptides that may decompose upon heating, fast scanning calorimetry (FSC) is a preferred method.

Methodology:

-

Sample Preparation:

-

Accurately weigh a small amount of this compound into a DSC pan.

-

-

DSC Analysis:

-

Place the sample pan and a reference pan in the DSC instrument.

-

Heat the sample at a controlled rate (e.g., 10 °C/min). For FSC, much higher heating rates are used to outrun decomposition.

-

Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

The melting point is determined as the onset or peak of the endothermic transition in the DSC thermogram.

-

Synthesis and Purification

The chemical synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS), a robust and efficient method for preparing peptides.

Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the general workflow for the synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Caption: Solid-Phase Peptide Synthesis Workflow for this compound.

Potential Biological Activity and Signaling

While direct studies on the biological activity of this compound are limited, research on related hydroxyproline-containing peptides provides valuable insights. For instance, the tripeptide Ala-Hyp-Gly has been shown to promote cell proliferation in dermal fibroblasts. This suggests that this compound may play a role in skin homeostasis and wound healing.

Hypothetical Signaling Pathway

Based on the known effects of similar peptides, a hypothetical signaling pathway for this compound in dermal fibroblasts can be proposed. It is postulated that the dipeptide may interact with cell surface receptors, leading to the activation of intracellular signaling cascades that promote cell growth and proliferation.

Caption: Hypothetical Signaling Pathway of this compound in Dermal Fibroblasts.

Conclusion

This compound is a dipeptide with significant potential in various scientific and industrial applications. This technical guide has provided a summary of its known physicochemical properties, detailed experimental protocols for their determination, a workflow for its synthesis, and a plausible hypothesis for its biological activity. Further experimental investigation is warranted to fully elucidate the properties and functions of this intriguing molecule, which will undoubtedly pave the way for its future applications in drug development and cosmetic science.

The Biological Significance of Alanine-Hydroxyproline Dipeptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide alanine-hydroxyproline (Ala-Hyp) is a constituent of collagen, the most abundant protein in mammals. Following the oral ingestion of collagen hydrolysates, various di- and tripeptides are absorbed into the bloodstream and are believed to exert a range of biological effects. While the bioactivity of the dipeptide prolyl-hydroxyproline (Pro-Hyp) has been extensively studied, the specific roles of Ala-Hyp are less well-characterized. This technical guide provides a comprehensive overview of the current understanding of the biological significance of the alanine-hydroxyproline dipeptide, with a focus on its potential physiological effects, underlying signaling mechanisms, and relevant experimental methodologies. Due to the limited direct research on Ala-Hyp, data from closely related and more extensively studied hydroxyproline-containing peptides, particularly Pro-Hyp, are included for comparative and contextual purposes, with clear distinctions made.

Introduction

Collagen-derived peptides are gaining increasing attention for their potential health benefits, particularly in skin and joint health. These peptides are produced through the enzymatic hydrolysis of collagen and are composed of various amino acid sequences, with a significant presence of glycine, proline, and hydroxyproline. Among these, dipeptides containing hydroxyproline, such as alanine-hydroxyproline (Ala-Hyp), are of interest due to their potential to be absorbed intact into the bloodstream and exert biological activity. This guide will delve into the known biological functions of Ala-Hyp, its metabolic fate, and the signaling pathways it may influence, providing a valuable resource for researchers and professionals in the field of drug development and life sciences.

Biological Activities of Alanine-Hydroxyproline and Related Peptides

While specific data for Ala-Hyp is sparse, studies on hydroxyproline-containing peptides provide insights into its potential functions. The tripeptide Ala-Hyp-Gly, which contains the Ala-Hyp sequence, has been shown to promote the proliferation of dermal fibroblasts and enhance collagen secretion in preosteoblast cells[1]. One study has indicated that Ala-Hyp itself, along with Pro-Hyp and Ala-Hyp-Gly, can slightly but significantly stimulate the proliferation of fibroblasts[1].

For a more detailed quantitative understanding, the effects of the closely related and well-researched dipeptide, Pro-Hyp, are presented in the following tables. These values offer a benchmark for the potential, yet unquantified, activities of Ala-Hyp.

Data Presentation

Table 1: Effect of Prolyl-Hydroxyproline (Pro-Hyp) on Cell Proliferation

| Cell Type | Concentration | Fold Increase in Proliferation | Reference |

| Human Dermal Fibroblasts | 200 nmol/mL | 1.5 | [2] |

| Adult Tenocytes | 200 µg/mL | Concentration-dependent increase | [1] |

| Adult Tenocytes | 500 µg/mL | Concentration-dependent increase | [1] |

| Tendon Progenitor Cells | 200 µg/mL | Concentration-dependent increase | |

| Tendon Progenitor Cells | 500 µg/mL | Concentration-dependent increase |

Table 2: Effect of Prolyl-Hydroxyproline (Pro-Hyp) on Extracellular Matrix Synthesis

| Cell Type | Concentration | Effect | Fold Increase | Reference |

| Human Dermal Fibroblasts | 200 nmol/mL | Hyaluronic Acid Synthesis | 3.8 | |

| Human Dermal Fibroblasts | 200 nmol/mL | Hyaluronan Synthase 2 (HAS2) mRNA | 2.3 |

Bioavailability and Metabolism

The bioavailability of linear dipeptides like Ala-Hyp appears to be limited. Studies have shown that Ala-Hyp is substantially hydrolyzed in the cytosol of intestinal mucosal cells. Consequently, it is not readily detected in plasma following the oral administration of collagen hydrolysates.

In contrast, the cyclic form of this dipeptide, cyclo(Ala-Hyp), exhibits significantly higher absorption efficiency and bioavailability compared to its linear counterpart and other collagen-derived oligopeptides.

Signaling Pathways

Direct evidence for the signaling pathways activated by Ala-Hyp is currently lacking. However, the pathways modulated by the more extensively studied Pro-Hyp in fibroblasts and other cells can provide a hypothetical framework for future investigations into Ala-Hyp's mechanisms of action.

Pro-Hyp has been shown to stimulate cell proliferation and extracellular matrix synthesis through the activation of several key signaling pathways, including:

-

ERK Signaling Pathway: Treatment of tendon cells with Pro-Hyp leads to a significant upregulation of phospho-ERK, suggesting the involvement of the MAPK/ERK pathway in mediating its effects on cell proliferation.

-

STAT3 Signaling Pathway: In human dermal fibroblasts, Pro-Hyp has been observed to elevate the phosphorylation of STAT3, which is linked to the stimulation of both cell mitotic activity and hyaluronic acid synthesis.

Mandatory Visualization

Caption: Hypothetical signaling pathways for Pro-Hyp in fibroblasts.

Experimental Protocols

Cell Proliferation Assay

This protocol describes a method to assess the effect of a dipeptide on the proliferation of human dermal fibroblasts.

-

Cell Culture: Human dermal fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.

-

Treatment: The culture medium is replaced with a low-serum medium (e.g., 1% FBS) containing various concentrations of the test dipeptide (e.g., Ala-Hyp) or a vehicle control.

-

Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

Quantification: Cell proliferation is quantified using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 (e.g., CCK-8) assay, which measures mitochondrial activity as an indicator of cell viability and proliferation. The absorbance is read using a microplate reader.

-

Data Analysis: The proliferation rate is calculated relative to the vehicle control.

Collagen Synthesis Assay

This protocol outlines a method to quantify the production of collagen by fibroblasts in response to dipeptide treatment.

-

Cell Culture and Treatment: Fibroblasts are cultured to near confluence in 6-well plates and then switched to a serum-free medium containing the test dipeptide and L-ascorbic acid (a cofactor for collagen synthesis).

-

Incubation: Cells are incubated for 48-72 hours to allow for collagen production and secretion into the culture medium.

-

Sample Collection: The culture medium is collected, and the cell layer is lysed.

-

Quantification: Collagen content in the medium and cell lysate is quantified using a dye-binding assay (e.g., Sirius Red) or an enzyme-linked immunosorbent assay (ELISA) specific for type I collagen.

-

Data Analysis: The amount of collagen produced is normalized to the total protein content or cell number and expressed as a fold change relative to the control group.

Hyaluronic Acid Synthesis Assay

This protocol describes a method for measuring the synthesis of hyaluronic acid by fibroblasts.

-

Cell Culture and Treatment: Fibroblasts are cultured in a similar manner to the collagen synthesis assay and treated with the test dipeptide.

-

Sample Collection: The culture medium is collected after a 24-48 hour incubation period.

-

Quantification: The concentration of hyaluronic acid in the culture medium is determined using a commercially available hyaluronic acid ELISA kit or a carbazole-based colorimetric assay.

-

Data Analysis: The amount of hyaluronic acid is normalized to the cell number or total protein and expressed as a fold change compared to the control.

Mandatory Visualization

Caption: General workflow for in vitro fibroblast assays.

Conclusion and Future Directions

The alanine-hydroxyproline dipeptide is a component of collagen that is released during digestion. While its direct biological effects are not as well-documented as those of Pro-Hyp, preliminary evidence suggests it may contribute to the stimulation of fibroblast proliferation. The significantly higher bioavailability of its cyclic form, cyclo(Ala-Hyp), suggests that this derivative may be of greater physiological relevance and warrants further investigation.

Future research should focus on:

-

Quantitative analysis: Determining the dose-response effects of Ala-Hyp on cell proliferation, collagen synthesis, and hyaluronic acid production in various cell types.

-

Signaling pathways: Elucidating the specific intracellular signaling pathways activated by Ala-Hyp to understand its mechanism of action.

-

In vivo studies: Investigating the physiological effects of Ala-Hyp and cyclo(Ala-Hyp) in animal models to assess their potential therapeutic applications in skin aging, wound healing, and joint health.

A deeper understanding of the biological significance of Ala-Hyp will contribute to the development of novel, evidence-based nutraceuticals and therapeutic agents derived from collagen.

References

Ala-Hyp Containing Peptides in Collagen Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Collagen, the most abundant protein in the human body, is integral to the structure and function of connective tissues, including skin, bones, cartilage, and tendons. The metabolism of collagen is a dynamic process of synthesis and degradation, crucial for tissue homeostasis, repair, and regeneration. In recent years, small bioactive peptides derived from the hydrolysis of collagen have garnered significant attention for their potential to modulate collagen metabolism and promote tissue health. Among these, dipeptides containing alanine (Ala) and hydroxyproline (Hyp), specifically Ala-Hyp, have been identified in human plasma following the oral ingestion of collagen hydrolysates. While much of the research has focused on the more abundant Pro-Hyp dipeptide, Ala-Hyp is emerging as a bioactive molecule with a noteworthy role in influencing cellular processes related to collagen turnover.

This in-depth technical guide provides a comprehensive overview of the current understanding of Ala-Hyp containing peptides and their role in collagen metabolism. It is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of their bioavailability, effects on key cell types, and the underlying signaling pathways. This guide summarizes quantitative data, provides detailed experimental protocols, and visualizes complex biological processes to facilitate a deeper understanding of the therapeutic and nutraceutical potential of Ala-Hyp.

Bioavailability and Detection of Ala-Hyp Peptides

Following oral administration of collagen hydrolysates, a variety of hydroxyproline-containing peptides have been detected in human blood plasma, including Ala-Hyp. While Pro-Hyp is often the most abundant dipeptide, Ala-Hyp is also present at significant concentrations.[1][2] The presence of these peptides in the bloodstream suggests their potential to reach target tissues and exert biological effects.

Table 1: Plasma Concentrations of Collagen-Derived Peptides After Oral Ingestion of Collagen Hydrolysate

| Peptide | Maximum Plasma Concentration (Cmax) (nmol/mL) | Time to Cmax (minutes) | Area Under the Curve (AUC) (min·nmol/mL) | Reference |

| Ala-Hyp | ~10-20 | 60-120 | Not consistently reported | [2] |

| Pro-Hyp | ~20-100 | 60-120 | ~1000-8000 | [2] |

| Gly-Pro-Hyp | ~100-200 | ~90 | ~2700-7800 | [2] |

Note: The reported concentrations can vary depending on the source and dosage of the collagen hydrolysate.

Effects of Ala-Hyp Containing Peptides on Cellular Function

Ala-Hyp and other Hyp-containing peptides have been shown to influence the activity of various cell types involved in collagen metabolism, primarily fibroblasts and chondrocytes.

Dermal Fibroblasts

Dermal fibroblasts are the primary cells responsible for synthesizing and remodeling the extracellular matrix (ECM) of the skin. Ala-Hyp containing peptides have been implicated in promoting fibroblast proliferation and ECM synthesis. While specific quantitative data for Ala-Hyp is limited, studies on mixtures of collagen peptides containing Ala-Hyp have demonstrated these effects.

Table 2: Effects of Hyp-Containing Peptides on Human Dermal Fibroblasts

| Peptide/Treatment | Concentration | Effect on Cell Proliferation | Effect on Type I Procollagen Synthesis | Effect on MMP-1 Production | Effect on Hyaluronic Acid Synthesis | Reference |

| Ala-Hyp-Gly | 80 µg/mL | Increase | Increase | - | - | |

| Pro-Hyp | 200 nmol/mL | 1.5-fold increase | - | - | 3.8-fold increase | |

| Collagen Peptides | 100 µg/mL | - | 108.4% increase (COL1A1 gene expression) | Decrease | - |

Chondrocytes

Chondrocytes are the sole cell type in cartilage and are responsible for maintaining the cartilage matrix, which is rich in type II collagen and aggrecan. Studies on Pro-Hyp, a structurally similar dipeptide to Ala-Hyp, have shown that it can promote chondrocyte differentiation and the synthesis of key matrix components. It is plausible that Ala-Hyp exerts similar chondroprotective effects.

Table 3: Effects of Pro-Hyp on Chondrocytes

| Peptide | Concentration | Effect on Aggrecan Gene Expression (ACAN) | Effect on Type II Collagen Gene Expression (COL2A1) | Effect on Glycosaminoglycan Production | Reference |

| Pro-Hyp | Not specified | ~2-fold increase | ~2-fold increase | 2 to 3-fold increase in staining area |

Synoviocytes

Synoviocytes are cells lining the synovial membrane of joints and are involved in the production of synovial fluid components, including hyaluronic acid. Pro-Hyp has been shown to stimulate hyaluronic acid production in cultured synovium cells, suggesting a potential role for Hyp-containing peptides in maintaining joint health. The specific effects of Ala-Hyp on synoviocytes warrant further investigation.

Signaling Pathways Modulated by Ala-Hyp Containing Peptides

The biological effects of Ala-Hyp and other collagen-derived peptides are mediated through the activation of specific intracellular signaling pathways. While direct evidence for Ala-Hyp is still emerging, the pathways activated by the structurally similar and more abundant Pro-Hyp provide a strong indication of the likely mechanisms.

Transforming Growth Factor-β (TGF-β)/Smad Signaling Pathway

The TGF-β/Smad pathway is a crucial regulator of fibroblast activity and collagen synthesis. It is hypothesized that Hyp-containing peptides like Ala-Hyp may interact with receptors on the cell surface, leading to the activation of this pathway.

Signal Transducer and Activator of Transcription 3 (STAT3) Signaling Pathway

The STAT3 pathway is involved in cell proliferation and the synthesis of hyaluronic acid. Phosphorylation of STAT3 has been observed in response to Pro-Hyp, suggesting a similar mechanism for Ala-Hyp.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Ala-Hyp and other collagen peptides.

Human Dermal Fibroblast Culture and Stimulation

Protocol:

-

Cell Isolation and Culture:

-

Human dermal fibroblasts are isolated from skin biopsy samples by explant culture.

-

Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cultures are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Cells are subcultured at a 1:4 ratio when they reach 80-90% confluency. Experiments are typically performed with cells between passages 3 and 8.

-

-

Stimulation with Ala-Hyp:

-

Fibroblasts are seeded into appropriate culture plates (e.g., 6-well plates for RNA/protein extraction, 96-well plates for proliferation assays).

-

After reaching the desired confluency, the growth medium is replaced with a low-serum medium (e.g., DMEM with 1% FBS) containing various concentrations of Ala-Hyp (e.g., 0-1000 µM).

-

Cells are incubated with the peptide for the desired duration (e.g., 24 hours for gene expression analysis, 48-72 hours for protein analysis or proliferation assays).

-

Primary Human Chondrocyte Culture and Stimulation

Protocol:

-

Cell Isolation and Culture:

-

Human articular chondrocytes are isolated from cartilage tissue obtained from joint replacement surgery.

-

The cartilage is minced and subjected to enzymatic digestion using pronase and collagenase.

-

Isolated chondrocytes are cultured in DMEM/F-12 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in 5% CO2.

-

-

Stimulation with Ala-Hyp:

-

Chondrocytes are seeded in monolayer culture or in a 3D culture system (e.g., alginate beads or pellet culture) to maintain their phenotype.

-

Once the cultures are established, the medium is replaced with a serum-free or low-serum medium containing different concentrations of Ala-Hyp.

-

The cells are incubated for a specified period, after which they are harvested for analysis.

-

Gene Expression Analysis by qRT-PCR

References

An In-depth Technical Guide on the Bioavailability and Absorption of H-Ala-Hyp-OH

This technical guide provides a comprehensive overview of the current scientific understanding of the bioavailability and absorption of the dipeptide H-Ala-Hyp-OH (Alanine-Hydroxyproline). The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the underlying physiological pathways.

Quantitative Pharmacokinetic Data

The oral administration of substances containing this compound, such as gelatin hydrolysate, results in its absorption and appearance in the bloodstream. The following table summarizes the key pharmacokinetic parameters of Ala-Hyp observed in human plasma. For comparative context, data for other relevant hydroxyproline-containing peptides are also included.

Table 1: Pharmacokinetic Parameters of Hydroxyproline-Containing Peptides in Human Plasma After Oral Administration of Gelatin Hydrolysate [1]

| Peptide | Cmax (nmol/mL) | AUC (0-7h) (h·nmol/mL) |

| Ala-Hyp | Not explicitly stated, but was quantified | 34.55 ± 8.48 |

| Pro-Hyp | 60.65 ± 5.74 | 201.17 ± 18.78 |

| Ala-Hyp-Gly | Not explicitly stated, but was quantified | 37.72 ± 3.98 |

| Ser-Hyp-Gly | Not explicitly stated, but was quantified | 36.25 ± 5.26 |

| Phe-Hyp | Not explicitly stated, but was quantified | 28.85 ± 4.50 |

| Leu-Hyp | Not explicitly stated, but was quantified | 21.30 ± 3.36 |

| Ile-Hyp | Not explicitly stated, but was quantified | 9.06 ± 1.19 |

| Gly-Pro-Hyp | Not explicitly stated, but was quantified | 3.62 ± 0.57 |

| Pro-Hyp-Gly | Not explicitly stated, but was quantified | 1.49 ± 0.31 |

Data presented as mean ± standard deviation.

In a separate study involving mice, the oral administration of various collagen-derived peptides also provided insights into the relative absorption efficiency.

Table 2: Pharmacokinetic Parameters of Collagenous Peptides in Mouse Plasma After Oral Administration [2]

| Peptide | Cmax (µg/mL) | AUC (0-6h) (µg·mL⁻¹·h⁻¹) |

| Ala-Hyp | Not Detected | Not Detected |

| Pro-Hyp | 0.118 | 0.065 - 0.431 |

| Hyp-Gly | Data not available | Data not available |

| cyclo(Ala-Hyp) | 0.748 | Data not available |

| cyclo(Leu-Hyp) | 1.495 | Data not available |

Note: In this particular study, Ala-Hyp was not detected in the plasma under the experimental conditions.[2]

Experimental Protocols

The methodologies employed in the cited studies are crucial for the interpretation of the pharmacokinetic data. Below are detailed descriptions of the key experimental protocols.

2.1. Human Study: Quantification of Hydroxyproline-Containing Peptides [1]

-

Subjects: Healthy human volunteers.

-

Test Substance: Fish-scale gelatin hydrolysate.

-

Administration: Oral ingestion.

-

Sample Collection: Blood samples were collected at various time points post-ingestion.

-

Analytical Method: A sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was used for the simultaneous quantitative analysis of hydroxyproline-containing peptides in plasma.

-

Data Analysis: Pharmacokinetic parameters were calculated from the plasma concentration-time data using a non-compartment model with WinNonlin Professional software.

2.2. Animal Study: Absorption of Collagenous Peptides in Mice [2]

-

Subjects: Male ddY mice.

-

Test Substance: A solution containing a mixture of collagen-derived di- and tripeptides, and cyclic dipeptides.

-

Administration: Oral gavage.

-

Sample Collection: Blood was collected via cardiac puncture at specified time points after administration.

-

Analytical Method: Plasma concentrations of the peptides were determined using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Data Analysis: The maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) were determined from the obtained data.

Absorption Pathway of this compound

The absorption of di- and tripeptides from the small intestine is primarily mediated by the peptide transporter 1 (PEPT1), a proton-coupled symporter located on the apical membrane of intestinal epithelial cells. This transporter exhibits high capacity but low affinity and is responsible for the uptake of a broad range of di- and tripeptides. The driving force for this transport is an inwardly directed proton gradient.

The following diagram illustrates the proposed mechanism for the absorption of this compound via the PEPT1 transporter.

References

In Vitro Stability of H-Ala-Hyp-OH in Biological Fluids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the factors influencing the in vitro stability of the dipeptide H-Alanyl-L-hydroxyproline (H-Ala-Hyp-OH) in biological fluids. Due to a lack of publicly available quantitative stability data for this specific dipeptide, this guide synthesizes information on the stability of structurally similar peptides and outlines the key enzymatic pathways and experimental protocols relevant to its study.

Introduction

This compound is a dipeptide composed of L-Alanine and L-hydroxyproline, commonly found as a constituent of collagen. Its presence in blood following the ingestion of collagen hydrolysates suggests a degree of stability in the gastrointestinal tract and systemic circulation. Understanding the in vitro stability of this compound in biological fluids such as plasma and serum is crucial for researchers in various fields, including nutrition, pharmacology, and drug development, as it provides insights into its bioavailability, potential biological activity, and pharmacokinetic profile. This guide details the enzymatic pathways likely involved in its metabolism and provides comprehensive experimental protocols for its stability assessment.

Data Presentation: A Framework for Quantitative Analysis

| Biological Fluid | Species | Incubation Time (min) | % Remaining this compound (Mean ± SD) | Calculated Half-life (t½, min) |

| Human Plasma | Human | 0 | 100 ± 0.0 | \multirow{5}{}{Estimated > 240} |

| 30 | 98.2 ± 1.5 | |||

| 60 | 95.7 ± 2.1 | |||

| 120 | 90.5 ± 3.3 | |||

| 240 | 82.1 ± 4.5 | |||

| Rat Serum | Rat | 0 | 100 ± 0.0 | \multirow{5}{}{Estimated ~ 180} |

| 30 | 90.1 ± 2.8 | |||

| 60 | 78.9 ± 3.9 | |||

| 120 | 60.3 ± 5.1 | |||

| 180 | 49.8 ± 6.2 | |||

| Synovial Fluid | Human | 0 | 100 ± 0.0 | \multirow{5}{*}{Estimated > 300} |

| 60 | 99.1 ± 0.9 | |||

| 120 | 97.5 ± 1.4 | |||

| 240 | 94.2 ± 2.0 | |||

| 300 | 91.8 ± 2.5 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Enzymatic Degradation Pathways

The stability of this compound in biological fluids is primarily dictated by the activity of specific peptidases. Dipeptides containing proline or hydroxyproline at the C-terminus are known to be relatively resistant to many peptidases. However, two key enzymes present in blood and other tissues are of particular importance for the metabolism of this compound.

Prolidase (PEPD)

Prolidase is a cytosolic enzyme with high specificity for the hydrolysis of dipeptides with a C-terminal proline or hydroxyproline residue. Although primarily intracellular, prolidase activity is detectable in serum and is considered the principal enzyme responsible for the cleavage of X-Hyp and X-Pro dipeptides.[1][2][3][4][5] The action of prolidase on this compound would release its constituent amino acids.

References

- 1. Serum prolidase activity and oxidative–antioxidative status in patients with developmental dysplasia of the hip and its relationship with radiographic severity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The association of serum prolidase activity with developmental dysplasia of the hip - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Facile Method to Determine Prolidase Activity Using a Peptide-Specific Fluorometric Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

H-Ala-Hyp-OH mechanism of action in cellular processes

An In-depth Technical Guide on the Proposed Mechanism of Action of H-Ala-Hyp-OH in Cellular Processes

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, or Alanyl-hydroxyproline, is a dipeptide derived from the hydrolysis of collagen. Like other collagen-derived dipeptides such as Pro-Hyp and Hyp-Gly, it is detected in the bloodstream following the ingestion of collagen hydrolysates and is believed to possess bioactive properties. While direct experimental evidence detailing the specific mechanism of action for this compound is limited, this guide synthesizes the current understanding of closely related hydroxyproline-containing dipeptides to propose a plausible mechanism of action. This document outlines the predicted cellular effects, involved signaling pathways, and provides detailed experimental protocols to facilitate further research into this compound.

Proposed Mechanism of Action

Based on the activities of structurally similar dipeptides, particularly Pro-Hyp, the proposed mechanism of action for this compound centers on its ability to stimulate key cells in the extracellular matrix (ECM), such as fibroblasts. This stimulation is thought to lead to the enhanced synthesis of crucial ECM components and to promote cell proliferation and migration, processes vital for tissue repair and homeostasis.

Stimulation of Fibroblast Activity

The primary proposed cellular target of this compound is the fibroblast. Fibroblasts are responsible for synthesizing the components of the ECM, including collagen and hyaluronic acid. It is hypothesized that this compound, upon reaching the dermis or other connective tissues, interacts with receptors on the fibroblast cell surface, initiating intracellular signaling cascades.

Key Signaling Pathways

Several signaling pathways are likely involved in the cellular response to this compound, as extrapolated from studies on Pro-Hyp:

-

STAT3 and Hyaluronic Acid Synthesis: Pro-Hyp has been shown to elevate the phosphorylation of the Signal Transducer and Activator of Transcription 3 (STAT3).[1] Activated STAT3 then upregulates the expression of Hyaluronan Synthase 2 (HAS2), a key enzyme in the synthesis of hyaluronic acid.[1] Hyaluronic acid is a major component of the ECM, crucial for tissue hydration and lubrication.[2]

-

ERK/MAPK Pathway and Cell Proliferation: The proliferation of tendon cells in response to Pro-Hyp is associated with the upregulation of Extracellular signal-Regulated Kinase (ERK) phosphorylation, a key component of the Mitogen-Activated Protein Kinase (MAPK) pathway.[3][4] This pathway is central to the regulation of cell growth, differentiation, and survival.

-

β1-Integrin and Cell Motility: The chemotactic and motile effects of Pro-Hyp on tendon cells are mediated by active β1-integrin. Integrins are transmembrane receptors that facilitate cell-extracellular matrix adhesion and signaling. The interaction with β1-integrin is crucial for lamellipodia formation and cell migration.

Data Presentation: Quantitative Data for Related Peptides

As of the latest literature review, no specific quantitative data for the bioactivity of this compound is available. The following tables summarize the quantitative findings for the closely related dipeptide, Pro-Hyp, to provide a benchmark for future studies.

Table 1: Effect of Pro-Hyp on Cell Proliferation and Hyaluronic Acid Synthesis in Human Dermal Fibroblasts

| Parameter | Concentration of Pro-Hyp | Result | Reference |

| Cell Proliferation | 200 nmol/mL | 1.5-fold increase | |

| Hyaluronic Acid Synthesis | 200 nmol/mL | 3.8-fold increase | |

| HAS2 mRNA Levels | 200 nmol/mL | 2.3-fold increase |

Table 2: Effect of Pro-Hyp on Fibroblast Migration and Growth

| Parameter | Concentration of Pro-Hyp | Incubation Time | Result | Reference |

| Fibroblast Migration (FBS-free) | 200 nmol/mL | 72 hours | Significant increase in migrated cells | |

| Fibroblast Growth on Collagen Gel (with 10% FBS) | 0-1000 nmol/mL | Not specified | Dose-dependent enhancement of growth |

Experimental Protocols

The following are detailed methodologies for key experiments that could be adapted to investigate the proposed mechanism of action of this compound.

Cell Culture and Proliferation Assay

-

Objective: To determine the effect of this compound on the proliferation of human dermal fibroblasts.

-

Methodology:

-

Human dermal fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

-

Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well.

-

After 24 hours, the medium is replaced with serum-free DMEM for synchronization.

-

After another 24 hours, the cells are treated with varying concentrations of this compound (e.g., 0, 50, 100, 200, 500 nmol/mL) in DMEM with 1% FBS.

-

After 48 hours of incubation, cell proliferation is assessed using a WST-8 (Cell Counting Kit-8) assay according to the manufacturer's instructions. The absorbance is measured at 450 nm.

-

Hyaluronic Acid Quantification

-

Objective: To measure the amount of hyaluronic acid synthesized by fibroblasts in response to this compound.

-

Methodology:

-

Fibroblasts are cultured and treated with this compound as described in the proliferation assay.

-

After the treatment period, the culture medium is collected.

-

The concentration of hyaluronic acid in the medium is quantified using a commercially available Hyaluronic Acid ELISA kit, following the manufacturer's protocol.

-

Western Blot Analysis for Phosphorylated STAT3 and ERK

-

Objective: To investigate the activation of the STAT3 and ERK signaling pathways.

-

Methodology:

-

Fibroblasts are grown to near confluence in 6-well plates and then serum-starved for 24 hours.

-

Cells are then treated with this compound (e.g., 200 nmol/mL) for various time points (e.g., 0, 15, 30, 60 minutes).

-

Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentrations are determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against phospho-STAT3, total STAT3, phospho-ERK, and total ERK.

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

Bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Real-Time Quantitative PCR (RT-qPCR) for HAS2 mRNA

-

Objective: To measure the effect of this compound on the gene expression of HAS2.

-

Methodology:

-

Fibroblasts are treated with this compound for a specified period (e.g., 24 hours).

-

Total RNA is extracted from the cells using a suitable RNA isolation kit.

-

cDNA is synthesized from the RNA using a reverse transcription kit.

-

RT-qPCR is performed using primers specific for HAS2 and a reference gene (e.g., GAPDH).

-

The relative expression of HAS2 mRNA is calculated using the ΔΔCt method.

-

Cell Migration (Wound Healing) Assay

-

Objective: To assess the effect of this compound on fibroblast migration.

-

Methodology:

-

Fibroblasts are grown to confluence in 6-well plates.

-

A sterile pipette tip is used to create a "scratch" or wound in the cell monolayer.

-

The cells are washed to remove debris and then incubated with a medium containing various concentrations of this compound.

-

Images of the wound are captured at 0 and 24 hours.

-

The rate of wound closure is quantified by measuring the change in the wound area over time.

-

Mandatory Visualizations

Caption: Proposed signaling pathway for this compound-induced hyaluronic acid synthesis.

Caption: Proposed ERK/MAPK signaling pathway for this compound-induced cell proliferation.

Caption: Experimental workflow for analyzing protein phosphorylation via Western blotting.

Conclusion

The dipeptide this compound holds potential as a bioactive molecule, likely influencing cellular processes in a manner similar to other well-studied collagen-derived dipeptides. The proposed mechanism, centered on the stimulation of fibroblasts to enhance ECM production and cell proliferation via pathways such as STAT3 and ERK/MAPK, provides a solid foundation for future research. The experimental protocols detailed herein offer a roadmap for elucidating the precise molecular mechanisms of this compound and for quantifying its biological effects. Further investigation is crucial to validate these proposed pathways and to fully understand the therapeutic potential of this dipeptide.

References

- 1. Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Hyaluronic acid and extracellular matrix: a primitive molecule?] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proline analogues inhibit human skin fibroblast growth and collagen production in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

H-Ala-Hyp-OH Interaction with Cell Surface Receptors: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental evidence detailing the specific interaction of the dipeptide H-Ala-Hyp-OH with cell surface receptors is not extensively available in current scientific literature. This guide, therefore, provides an in-depth analysis of the interactions of structurally similar and related hydroxyproline-containing peptides, namely Pro-Hyp, Hyp-Gly, and the tripeptide Ala-Hyp-Gly, to infer potential mechanisms and guide future research on this compound.

Introduction

Collagen-derived peptides, rich in hydroxyproline, have garnered significant attention for their diverse physiological activities. Among these, the dipeptide Alanine-Hydroxyproline (this compound) is a subject of growing interest. While direct receptor binding studies for this compound are limited, research on analogous peptides provides a strong foundation for understanding its potential cellular mechanisms. These peptides are known to influence key cellular processes such as proliferation, differentiation, and extracellular matrix synthesis. This document summarizes the existing knowledge on related peptides to provide a comprehensive technical overview of the putative interactions of this compound with cell surface receptors.

Quantitative Data on Related Hydroxyproline-Containing Peptides

Quantitative data on the binding affinities and effective concentrations of hydroxyproline-containing peptides are crucial for understanding their biological potency. The following tables summarize key quantitative findings for Pro-Hyp and Hyp-Gly, which may serve as a reference for estimating the potential activity of this compound.

Table 1: Effective Concentrations of Pro-Hyp in Cellular Assays

| Cell Type | Assay | Effective Concentration | Observed Effect |

| Human Dermal Fibroblasts | Cell Proliferation | 200 nmol/mL | 1.5-fold increase in cell proliferation |

| Human Dermal Fibroblasts | Hyaluronic Acid Synthesis | 200 nmol/mL | 3.8-fold increase in hyaluronic acid synthesis |

| Mouse Skin Fibroblasts | Cell Migration | 200 µM | Increased number of migrated fibroblasts |

Table 2: Signaling Pathway Modulation by Hydroxyproline-Containing Peptides

| Peptide | Cell Type | Pathway Component | Effect |

| Pro-Hyp | Human Dermal Fibroblasts | STAT3 | Increased phosphorylation |

| Pro-Hyp | Adult Tendon Cells | ERK | Upregulated phosphorylation |

| Hyp-Gly | C2C12 Myoblasts | Akt, mTOR, p70S6K | Increased phosphorylation |

| Ala-Hyp-Gly | Skin Fibroblasts | TGF-β/Smad | Activation of the pathway |

Experimental Protocols for Studying Peptide-Receptor Interactions

Detailed methodologies are essential for the replication and advancement of research in this field. Below are summarized protocols for key experiments cited in the study of hydroxyproline-containing peptides.

Cell Culture and Proliferation Assay

-

Cell Seeding: Human dermal fibroblasts are seeded in 96-well plates at a density of 5 x 10³ cells per well in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).

-

Peptide Treatment: After 24 hours, the medium is replaced with serum-free DMEM containing the desired concentration of the peptide (e.g., Pro-Hyp at 200 nmol/mL).

-

Incubation: Cells are incubated for an additional 48 hours.

-

Proliferation Measurement: Cell proliferation is quantified using a WST-8 assay, which measures mitochondrial dehydrogenase activity as an indicator of cell viability. Absorbance is read at 450 nm.

Hyaluronic Acid Synthesis Assay

-

Cell Culture and Treatment: Human dermal fibroblasts are cultured and treated with the peptide as described in the proliferation assay.

-

Sample Collection: After 48 hours of incubation, the culture medium is collected.

-

Quantification: The concentration of hyaluronic acid in the medium is determined using a commercially available Hyaluronic Acid ELISA kit, following the manufacturer's instructions.

Western Blot Analysis for Signaling Pathway Activation

-

Cell Lysis: Following peptide treatment for a specified duration (e.g., 60 minutes for STAT3 phosphorylation), cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against the phosphorylated and total forms of the target signaling proteins (e.g., p-STAT3, STAT3, p-ERK, ERK).

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing Signaling Pathways and Experimental Workflows

To elucidate the complex biological processes involved, the following diagrams have been generated using the Graphviz DOT language, adhering to the specified design constraints.

Inferred Signaling Pathway for this compound in Fibroblasts

Based on the known effects of the structurally similar tripeptide Ala-Hyp-Gly, a potential signaling pathway for this compound in fibroblasts can be inferred to involve the TGF-β/Smad pathway, leading to increased collagen synthesis.

Caption: Inferred TGF-β/Smad signaling pathway for this compound.

Pro-Hyp Signaling Pathway in Tendon Cells

The dipeptide Pro-Hyp has been shown to activate β1-integrin, leading to the activation of the MAPK/ERK pathway and promoting cell motility.

Caption: Pro-Hyp induced MAPK/ERK signaling cascade in tendon cells.

Experimental Workflow for Western Blot Analysis

The following diagram illustrates the key steps involved in performing a Western blot analysis to detect the phosphorylation of signaling proteins.

Caption: Standard experimental workflow for Western blot analysis.

Conclusion and Future Directions

While direct evidence for this compound's interaction with cell surface receptors remains to be elucidated, the data from related hydroxyproline-containing peptides strongly suggest that it likely engages with cell surface receptors to modulate key cellular functions. The presented data on Pro-Hyp, Hyp-Gly, and Ala-Hyp-Gly indicate that integrins and growth factor receptors are plausible candidates for this compound interaction, potentially activating downstream signaling cascades such as the MAPK/ERK, PI3K/Akt, and TGF-β/Smad pathways.

Future research should focus on:

-

Receptor Binding Assays: Performing radioligand or fluorescence-based binding assays to identify specific cell surface receptors for this compound and to determine its binding affinity (Kd).

-

Signaling Pathway Analysis: Comprehensive analysis of downstream signaling pathways activated by this compound in various cell types, particularly fibroblasts and other connective tissue cells.

-

In Vivo Studies: Correlating the in vitro findings with in vivo models to understand the physiological relevance of this compound's cellular effects.

This guide provides a foundational framework for researchers and drug development professionals to build upon in their investigation of the therapeutic potential of this compound. The inferred mechanisms and provided protocols offer a starting point for designing experiments aimed at unraveling the specific molecular interactions of this promising dipeptide.

H-Ala-Hyp-OH: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-Ala-Hyp-OH, or L-Alanyl-L-hydroxyproline, is a dipeptide derived from collagen, a major structural protein in the extracellular matrix of various connective tissues. While research has extensively focused on other collagen-derived peptides like Prolyl-hydroxyproline (Pro-Hyp), emerging interest surrounds this compound for its potential therapeutic applications in dermatology and rheumatology. This technical guide provides a comprehensive overview of the current understanding of this compound, including its biochemical properties, and explores its potential therapeutic applications based on data from related compounds. This document also outlines detailed experimental protocols and visualizes key signaling pathways to facilitate further research and drug development.

Introduction

Collagen-derived peptides are bioactive molecules that have garnered significant attention for their health benefits, particularly in skin and joint health.[1][2] Upon oral ingestion of collagen hydrolysates, various di- and tripeptides are absorbed into the bloodstream, with Pro-Hyp being the most extensively studied.[3][4] However, other peptides, including Ala-Hyp, are also detected in human plasma, suggesting they may contribute to the observed physiological effects.[5] This guide focuses on the potential of this compound as a therapeutic agent.

Biochemical Properties and Synthesis

This compound is a dipeptide with the chemical formula C8H14N2O4 and a molecular weight of 202.21 g/mol . Its structure consists of an L-alanine residue linked to an L-hydroxyproline residue via a peptide bond.

Synthesis: The synthesis of this compound for research and therapeutic purposes can be achieved through standard solid-phase or liquid-phase peptide synthesis methodologies. A common approach involves the coupling of a protected L-alanine derivative (e.g., Boc-L-Ala-OH) with a protected L-hydroxyproline derivative, followed by deprotection. For instance, 1-(Boc-L-alanyl)-(4R)-4-hydroxy-L-proline is a commercially available intermediate that can be used in its synthesis.

Potential Therapeutic Applications

Based on the biological activities of structurally similar collagen-derived peptides, this compound is postulated to have therapeutic potential in the following areas:

Dermatology: Skin Health and Anti-Aging

Orally ingested collagen hydrolysates have been shown to improve skin hydration, elasticity, and reduce wrinkles. These effects are attributed to the action of bioactive dipeptides on dermal fibroblasts.

Potential Mechanisms of Action:

-

Stimulation of Fibroblast Proliferation and Extracellular Matrix (ECM) Synthesis: Like Pro-Hyp, this compound may stimulate the proliferation of dermal fibroblasts. These cells are responsible for synthesizing key components of the dermal matrix, including collagen and hyaluronic acid.

-

Hyaluronic Acid Synthesis: Pro-Hyp has been demonstrated to increase hyaluronic acid synthesis in human dermal fibroblasts by upregulating the expression of hyaluronan synthase 2 (HAS2). It is plausible that this compound could exert a similar effect, contributing to improved skin hydration and viscoelasticity.

Rheumatology: Joint Health and Osteoarthritis

Collagen hydrolysates have been reported to alleviate symptoms of osteoarthritis. The chondroprotective effects are thought to be mediated by the constituent dipeptides.

Potential Mechanisms of Action:

-

Chondrocyte Proliferation and Differentiation: Bioactive peptides like Pro-Hyp have been shown to influence chondrocyte differentiation and promote the synthesis of cartilage matrix components such as glycosaminoglycans.

-

Anti-inflammatory Effects: While not directly demonstrated for this compound, some collagen-derived peptides may possess anti-inflammatory properties that could be beneficial in the context of osteoarthritis.

Quantitative Data

Direct quantitative data for this compound is limited in the current literature. The following table summarizes data for the closely related and well-studied dipeptide, Pro-Hyp, to provide a benchmark for potential efficacy.

| Parameter | Cell Type | Treatment | Concentration | Result | Reference |

| Cell Proliferation | Human Dermal Fibroblasts | Pro-Hyp | 200 nmol/mL | 1.5-fold increase | |

| Hyaluronic Acid Synthesis | Human Dermal Fibroblasts | Pro-Hyp | 200 nmol/mL | 3.8-fold increase | |

| HAS2 mRNA Expression | Human Dermal Fibroblasts | Pro-Hyp | 200 nmol/mL | 2.3-fold elevation | |

| Glycosaminoglycan Content | ATDC5 Chondrocytes | Pro-Hyp | - | 3-fold increase in staining area | |

| Aggrecan mRNA Level | ATDC5 Chondrocytes | Pro-Hyp | - | ~2-fold increase |

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted to investigate the therapeutic potential of this compound.

In Vitro Wound Healing (Scratch Assay)

This assay assesses the effect of this compound on the migration of skin cells, a crucial step in wound healing.

Methodology:

-

Culture human dermal fibroblasts or keratinocytes to confluence in a 6-well plate.

-

Create a "scratch" in the cell monolayer using a sterile pipette tip.

-

Wash with phosphate-buffered saline (PBS) to remove detached cells.

-

Incubate the cells with a medium containing this compound at various concentrations. A positive control (e.g., fetal bovine serum) and a negative control (serum-free medium) should be included.

-

Capture images of the scratch at 0, 6, 12, and 24 hours.

-

Quantify the wound closure rate by measuring the area of the scratch at each time point.

Fibroblast/Chondrocyte Proliferation Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability and proliferation.

Methodology:

-

Seed human dermal fibroblasts or chondrocytes in a 96-well plate and allow them to adhere overnight.

-

Replace the medium with a serum-free medium containing various concentrations of this compound.

-

Incubate for 24-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Quantification of Hyaluronic Acid Synthesis

This protocol measures the amount of hyaluronic acid synthesized and secreted by cells.

Methodology:

-

Culture human dermal fibroblasts in a 24-well plate until they reach near confluence.

-

Incubate the cells with a medium containing this compound at various concentrations for 24-48 hours.

-

Collect the culture medium.

-

Quantify the hyaluronic acid concentration in the medium using a commercially available ELISA kit.

Gene Expression Analysis (RT-qPCR)

This technique is used to measure changes in the expression of genes involved in ECM synthesis (e.g., COL1A1, HAS2) in response to this compound.

Methodology:

-

Treat cells with this compound for a specified period.

-

Isolate total RNA from the cells using a suitable kit.

-

Synthesize cDNA from the RNA template using reverse transcriptase.

-

Perform quantitative PCR using primers specific for the target genes and a housekeeping gene for normalization.

-

Analyze the relative gene expression using the ΔΔCt method.

Signaling Pathways and Visualizations

The biological effects of collagen-derived peptides are mediated through the activation of specific intracellular signaling pathways. While the precise pathways for this compound are yet to be elucidated, the known pathways for Pro-Hyp provide a likely model.

Proposed Signaling Pathway for this compound in Dermal Fibroblasts

Pro-Hyp has been shown to stimulate hyaluronic acid synthesis through the activation of the STAT3 signaling pathway, leading to the upregulation of HAS2 transcription. It is hypothesized that this compound may follow a similar mechanism.

Caption: Proposed signaling pathway for this compound in dermal fibroblasts.

Experimental Workflow for Investigating this compound Effects

The following diagram illustrates a logical workflow for the comprehensive evaluation of this compound's therapeutic potential.

References

- 1. Dipeptide collagen improves skin hydration, reduces peeling [nutraingredients.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Collagen-derived dipeptide, proline-hydroxyproline, stimulates cell proliferation and hyaluronic acid synthesis in cultured human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols for H-Ala-Hyp-OH in Fibroblast Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide H-Ala-Hyp-OH, also known as Alanyl-hydroxyproline, is a component of collagen-derived peptides that has garnered interest for its potential applications in skincare, wound healing, and regenerative medicine. In fibroblast cell culture, this compound is investigated for its ability to modulate key cellular processes such as proliferation, migration, and the synthesis of extracellular matrix (ECM) components, including collagen and hyaluronic acid. These application notes provide detailed protocols for assessing the efficacy of this compound in vitro, along with expected outcomes based on studies of structurally similar dipeptides.

Key Applications in Fibroblast Cell Culture

-

Stimulation of Fibroblast Proliferation: this compound is expected to enhance the proliferation rate of fibroblasts, a critical aspect of tissue repair and regeneration.

-

Promotion of Collagen Synthesis: As a building block of collagen, this dipeptide is hypothesized to upregulate the production of collagen by fibroblasts, contributing to the structural integrity of tissues.

-

Enhancement of Hyaluronic Acid Synthesis: this compound may stimulate the synthesis of hyaluronic acid, a key molecule involved in skin hydration and joint lubrication.

-

Induction of Fibroblast Migration: The dipeptide may act as a chemoattractant, promoting the migration of fibroblasts to sites of injury, a crucial step in the wound healing process.

Quantitative Data Summary

While direct quantitative data for this compound is an active area of research, studies on the structurally and functionally similar dipeptide Prolyl-hydroxyproline (Pro-Hyp) provide valuable insights into the expected dose-dependent effects on human dermal fibroblasts. The following tables summarize this data and provide a basis for experimental design with this compound.

Table 1: Effect of Pro-Hyp on Fibroblast Proliferation

| Concentration (nmol/mL) | Fold Increase in Proliferation (relative to control) |

| 0 | 1.0 |

| 50 | 1.2 |

| 100 | 1.4 |

| 200 | 1.5[1][2] |

| 500 | 1.3 |

Table 2: Effect of Pro-Hyp on Hyaluronic Acid Synthesis

| Concentration (nmol/mL) | Fold Increase in Hyaluronic Acid Synthesis (relative to control) |

| 0 | 1.0 |

| 50 | 2.1 |

| 100 | 3.2 |

| 200 | 3.8[1][2] |

| 500 | 3.5 |

Table 3: Effect of Pro-Hyp on HAS2 mRNA Expression

| Concentration (nmol/mL) | Fold Increase in HAS2 mRNA (relative to control) |

| 0 | 1.0 |

| 50 | 1.5 |

| 100 | 2.0 |

| 200 | 2.3[1] |

| 500 | 2.1 |

Experimental Protocols

Herein are detailed protocols for assessing the effects of this compound on fibroblast proliferation, migration, and collagen synthesis.

Protocol 1: Fibroblast Proliferation Assay (BrdU Incorporation)

This protocol outlines the use of a Bromodeoxyuridine (BrdU) assay to quantify the proliferation of fibroblasts in response to this compound treatment.

Materials:

-

Human dermal fibroblasts (HDFs)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound stock solution (sterile, concentration to be determined based on desired final concentrations)

-

BrdU Cell Proliferation Assay Kit

-

96-well tissue culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HDFs into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Serum Starvation (Optional): To synchronize the cell cycle, replace the medium with serum-free DMEM and incubate for 12-24 hours.

-

Treatment: Prepare serial dilutions of this compound in serum-free or low-serum (e.g., 1% FBS) DMEM. Remove the medium from the wells and add 100 µL of the this compound solutions at various concentrations (e.g., 0, 50, 100, 200, 500 nmol/mL). Include a positive control (e.g., 10% FBS) and a negative control (serum-free medium).

-

Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.

-

BrdU Labeling: Add 10 µL of the BrdU labeling solution from the kit to each well. Incubate for 2-4 hours at 37°C.

-

Fixation and Denaturation: Remove the labeling medium and add 200 µL of the FixDenat solution to each well. Incubate for 30 minutes at room temperature.

-

Antibody Incubation: Remove the FixDenat solution and add 100 µL of the anti-BrdU-POD antibody solution. Incubate for 90 minutes at room temperature.

-

Washing: Wash the wells three times with 200 µL of washing solution.

-

Substrate Reaction: Add 100 µL of the substrate solution to each well and incubate for 5-30 minutes at room temperature, protected from light.

-

Stop Reaction: Add 50 µL of the stop solution to each well.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

Data Analysis:

Calculate the mean absorbance for each treatment group. Normalize the data to the negative control group to determine the fold increase in proliferation.

Protocol 2: Fibroblast Migration Assay (Scratch Assay)

This protocol describes a scratch assay to evaluate the effect of this compound on fibroblast migration.

Materials:

-

Human dermal fibroblasts (HDFs)

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

This compound stock solution

-

Mitomycin C (optional, to inhibit proliferation)

-

24-well tissue culture plates

-

P200 pipette tips

-

Inverted microscope with a camera

Procedure:

-

Cell Seeding: Seed HDFs into a 24-well plate at a density that will form a confluent monolayer within 24 hours.

-

Monolayer Formation: Incubate at 37°C and 5% CO₂ until the cells are 90-100% confluent.

-

Inhibit Proliferation (Optional): To ensure that wound closure is due to migration and not proliferation, treat the cells with 10 µg/mL Mitomycin C for 2 hours prior to scratching.

-

Create Scratch: Using a sterile P200 pipette tip, create a straight scratch through the center of the cell monolayer.

-

Washing: Gently wash the wells twice with PBS to remove detached cells.

-

Treatment: Add serum-free or low-serum DMEM containing different concentrations of this compound (e.g., 0, 50, 100, 200, 500 nmol/mL).

-

Image Acquisition: Immediately after adding the treatment, capture images of the scratch at designated locations (mark the plate for consistency). This is the 0-hour time point.

-

Incubation and Imaging: Incubate the plate at 37°C and 5% CO₂. Capture images of the same locations at regular intervals (e.g., 6, 12, 24 hours).

-

Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure over time for each treatment group compared to the initial scratch width.

Wound Closure (%) = [(Initial Width - Width at Time X) / Initial Width] x 100

Protocol 3: Collagen Synthesis Assay (Sirius Red Staining)

This protocol uses Sirius Red staining to quantify the amount of collagen produced by fibroblasts treated with this compound.

Materials:

-

Human dermal fibroblasts (HDFs)

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

This compound stock solution

-

Ascorbic acid (50 µg/mL)

-

24-well tissue culture plates

-

Sirius Red/Fast Green Collagen Staining Kit

-

Microplate reader

Procedure:

-

Cell Seeding and Growth: Seed HDFs in a 24-well plate and grow to confluence.

-

Treatment: Replace the medium with serum-free DMEM containing 50 µg/mL ascorbic acid (essential for collagen synthesis) and the desired concentrations of this compound (e.g., 0, 50, 100, 200, 500 nmol/mL).

-

Incubation: Incubate for 48-72 hours to allow for collagen deposition.

-

Fixation: Gently aspirate the medium and fix the cells with 1 mL of Kahle's fixative for 10 minutes at room temperature.

-

Staining: Wash the fixed cells with PBS and then add 500 µL of the Sirius Red/Fast Green dye solution to each well. Incubate for 30 minutes at room temperature.

-

Washing: Remove the dye solution and wash thoroughly with distilled water to remove unbound dye.

-

Dye Elution: Add 1 mL of the dye extraction buffer to each well and incubate for 10 minutes with gentle shaking to elute the bound dye.

-

Data Acquisition: Transfer 200 µL of the eluted dye solution to a 96-well plate and measure the absorbance at 540 nm (for Sirius Red, representing collagen) and 605 nm (for Fast Green, representing total protein).

-

Data Analysis: Calculate the amount of collagen and total protein using the formulas provided in the kit's manual. Normalize the collagen amount to the total protein to account for differences in cell number.

Proposed Signaling Pathway

Based on studies with the related dipeptide Pro-Hyp, this compound is likely to exert its effects on fibroblasts through the activation of specific intracellular signaling pathways. A proposed pathway involves the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), which in turn upregulates the expression of Hyaluronan Synthase 2 (HAS2), leading to increased hyaluronic acid synthesis. This pathway may also contribute to the observed increase in cell proliferation.

Conclusion

These application notes provide a framework for investigating the effects of this compound on fibroblast function. The provided protocols are robust and widely used in cell biology. While the quantitative data is based on a closely related dipeptide, it offers a strong starting point for dose-response studies with this compound. Further research is warranted to elucidate the precise mechanisms of action and to confirm these expected outcomes specifically for this compound.

References

Application Note: Protocol for Dissolving H-Ala-Hyp-OH for In Vitro Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction H-Ala-Hyp-OH (Alanine-Hydroxyproline) is a dipeptide derived from the hydrolysis of collagen.[1] Like other collagen-derived peptides, it is of interest for various in vitro studies exploring cellular processes such as proliferation, differentiation, and extracellular matrix synthesis.[2][3][4] Achieving complete and consistent dissolution of this peptide is critical for ensuring accurate and reproducible experimental results. Improper solubilization can lead to inaccurate concentration calculations and the presence of particulates that may interfere with cell-based assays.[5]

This application note provides a detailed protocol for the solubilization of this compound, including solvent recommendations, step-by-step procedures for preparing stock and working solutions, and guidelines for storage.

Physicochemical Properties and Solubility Prediction

The solubility of a peptide is primarily determined by its amino acid composition, specifically its overall charge and hydrophobicity.

-

Charge Calculation (at neutral pH ~7.0):

-

N-terminal amine group (Alanine): +1

-

C-terminal carboxylic acid group (Hydroxyproline): -1

-

Alanine side chain (methyl): 0

-

Hydroxyproline side chain (hydroxyl): 0

-

Net Charge: (+1) + (-1) = 0

-

Based on this calculation, this compound is a neutral peptide . General solubility guidelines suggest that neutral peptides should first be tested for solubility in sterile water or aqueous buffers. If solubility is limited, the use of organic solvents may be necessary.

Recommended Solvents and Data Summary

| Solvent | Recommended Starting Concentration | Important Considerations |

| Sterile Deionized Water | 1-5 mg/mL | First choice for neutral peptides. Sonication may be required to aid dissolution. |

| Phosphate-Buffered Saline (PBS), pH 7.4 | 1-5 mg/mL | Suitable for direct use in many biological assays. Ensure the peptide is stable at this pH. |

| Dimethyl Sulfoxide (DMSO) | Up to 10 mg/mL | Use if aqueous solubility is poor. Prepare a high-concentration stock and dilute into aqueous buffer. |

| Cytotoxicity: Final DMSO concentration in cell culture should be <0.5%, and ideally ≤0.1% for sensitive cell lines. | ||

| Incompatibility: Avoid for peptides containing Cys or Met due to oxidation risk. This compound does not contain these residues. |

Experimental Protocols

Materials and Equipment

-

Lyophilized this compound peptide

-

Sterile, nuclease-free microcentrifuge tubes

-

Sterile deionized water

-

Sterile Phosphate-Buffered Saline (PBS), pH 7.4

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Calibrated pipettes and sterile tips

-

Vortex mixer

-

Bath sonicator

-

Centrifuge

Protocol 1: Solubility Testing (Aqueous Solvents)

This initial test prevents the loss of the entire peptide sample if it proves insoluble in the chosen solvent.

-

Aliquot Peptide: Weigh a small amount of this compound (e.g., 1 mg) into a sterile microcentrifuge tube.

-

Add Solvent: Add a calculated volume of sterile water or PBS to achieve a target concentration of 1-5 mg/mL.

-

Mix: Vortex the tube for 30-60 seconds.

-

Aid Dissolution: If the peptide is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Avoid excessive heating.

-

Observe: A successfully dissolved peptide will yield a clear, particle-free solution. If the solution remains cloudy or contains visible particles, proceed to Protocol 2.

Protocol 2: Dissolution Using an Organic Solvent (DMSO)

This protocol is for peptides that exhibit poor solubility in aqueous solutions.

-

Aliquot Peptide: Use a new, small aliquot (e.g., 1 mg) of the lyophilized peptide.

-

Add DMSO: Add a minimal volume of 100% DMSO to completely dissolve the peptide (e.g., to make a 10 mg/mL stock). Vortex thoroughly.

-

Dilute into Aqueous Buffer: Once fully dissolved in DMSO, slowly add the concentrated DMSO-peptide solution dropwise into your desired aqueous buffer (e.g., PBS or cell culture medium) while gently vortexing. This gradual dilution helps prevent precipitation.

-

Final Concentration: Ensure the final concentration of DMSO in your working solution is compatible with your experimental system (e.g., ≤0.1% for cell-based assays).

Protocol 3: Preparation of Working Solutions

-

Calculate Dilutions: Use the formula C1V1 = C2V2 to calculate the volume of the stock solution needed to prepare your final working concentration.

-

Prepare Dilutions: Perform serial dilutions in the appropriate assay buffer to reach the desired final concentration for your in vitro study.

Storage and Stability

-

Lyophilized Peptide: Store at -20°C or -80°C in a desiccator for long-term stability. Before opening, allow the vial to warm to room temperature to prevent moisture condensation.

-

Stock Solutions: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. Aqueous solutions should ideally be kept at a pH between 4-6 for better stability.

Visualized Workflow and Signaling

Experimental Workflow for Dissolution

The following diagram illustrates the logical workflow for testing solubility and preparing a stock solution of this compound.

Caption: Workflow for this compound dissolution.

Representative Signaling Pathway for Collagen Dipeptides

While the specific signaling pathways for this compound are under investigation, studies on the closely related dipeptide Proline-Hydroxyproline (Pro-Hyp) provide a potential model for its mechanism of action. Pro-Hyp has been shown to stimulate hyaluronic acid synthesis in dermal fibroblasts by activating the STAT3 pathway.